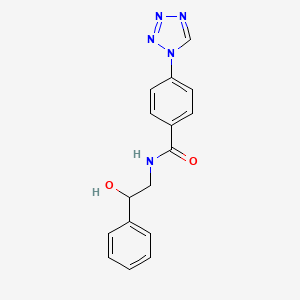
N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that features a benzamide core substituted with a hydroxy-phenylethyl group and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-aminobenzamide, 2-bromo-2-phenylethanol, and sodium azide.
Step 1: The 4-aminobenzamide is reacted with 2-bromo-2-phenylethanol under basic conditions to form N-(2-hydroxy-2-phenylethyl)-4-aminobenzamide.
Step 2: The intermediate is then subjected to a cyclization reaction with sodium azide in the presence of a suitable catalyst to form the tetrazole ring, yielding N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-(2-oxo-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide.
Reduction: Formation of N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzylamine.
Substitution: Formation of various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
- Studied for its ability to interact with specific biological targets.
Industry:
- Potential applications in the development of new materials with unique properties.
- Used in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydroxy-phenylethyl group may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
N-(2-hydroxy-2-phenylethyl)-4-aminobenzamide: Lacks the tetrazole ring, making it less versatile in terms of reactivity.
N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)aniline: Similar structure but with an aniline group instead of a benzamide, affecting its chemical properties and reactivity.
Uniqueness:
- The combination of a hydroxy-phenylethyl group and a tetrazole ring in a benzamide framework provides a unique set of chemical properties.
- The presence of both hydrophilic and hydrophobic groups allows for diverse interactions with biological targets and materials.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(12-4-2-1-3-5-12)10-17-16(23)13-6-8-14(9-7-13)21-11-18-19-20-21/h1-9,11,15,22H,10H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKUGZTYUSFBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[4-(2-hydroxyethyl)piperazin-1-yl]-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6073363.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073366.png)
![ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6073369.png)
![4-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B6073371.png)
![(4-Phenoxyphenyl)-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone](/img/structure/B6073375.png)
![3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID](/img/structure/B6073379.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6073387.png)
![3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine](/img/structure/B6073395.png)
![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol](/img/structure/B6073402.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide](/img/structure/B6073427.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6073454.png)
![N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
![ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide hydrochloride](/img/structure/B6073470.png)
